molecular formula C18H22N2O3S B4623879 N-{4-[4-(BUTAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE

N-{4-[4-(BUTAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE

Cat. No.: B4623879
M. Wt: 346.4 g/mol
InChI Key: HEZZNGDPSKIWJS-UHFFFAOYSA-N
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Description

N-{4-[4-(BUTAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide group. The presence of the butan-2-yl group adds to its unique chemical properties, making it a subject of interest in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(BUTAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzenesulfonamide derivative. This is followed by the introduction of the butan-2-yl group through alkylation reactions. The final step involves the formation of the acetamide group via acylation reactions. Common reagents used in these reactions include sulfonyl chlorides, alkyl halides, and acyl chlorides, under conditions such as refluxing in organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(BUTAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N-{4-[4-(BUTAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[4-(BUTAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The acetamide group can enhance the compound’s binding affinity to its targets, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: Similar in structure but with a chlorine atom instead of the butan-2-yl group.

    N-(1,1’-biphenyl)-2-ylacetamide: Features a biphenyl group instead of the butan-2-yl group.

    N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Contains a pyrimidinyl group instead of the butan-2-yl group.

Uniqueness

The presence of the butan-2-yl group in N-{4-[4-(BUTAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE imparts unique chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

IUPAC Name

N-[4-[(4-butan-2-ylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-13(2)15-5-11-18(12-6-15)24(22,23)20-17-9-7-16(8-10-17)19-14(3)21/h5-13,20H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZZNGDPSKIWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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